2-Ethoxy-1,3-oxathiolane

説明

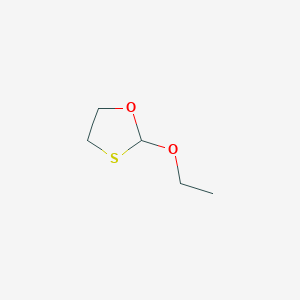

Structure

2D Structure

3D Structure

特性

分子式 |

C5H10O2S |

|---|---|

分子量 |

134.20 g/mol |

IUPAC名 |

2-ethoxy-1,3-oxathiolane |

InChI |

InChI=1S/C5H10O2S/c1-2-6-5-7-3-4-8-5/h5H,2-4H2,1H3 |

InChIキー |

GICJVLUQVBTBHV-UHFFFAOYSA-N |

正規SMILES |

CCOC1OCCS1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Ethoxy 1,3 Oxathiolane

Transesterification Routes from Orthoformates

Transesterification from orthoformates represents a direct and efficient method for the synthesis of 2-alkoxy-1,3-oxathiolanes. This approach leverages the reactivity of orthoesters with bifunctional molecules containing both a hydroxyl and a thiol group.

Utilization of Ethyl Orthoformate in Transesterification Protocols

The synthesis of 2-ethoxy-1,3-oxathiolane can be achieved through the transesterification reaction of ethyl orthoformate with 2-mercaptoethanol (B42355). kyoto-u.ac.jp This reaction proceeds by the exchange of the ethoxy groups of the orthoformate with the hydroxyl and thiol functionalities of 2-mercaptoethanol, leading to the formation of the cyclic acetal (B89532). The stability of the resulting this compound has been compared to its dioxolane and dithiolane analogs, with stability towards trace amounts of aqueous acid decreasing in the order: 2-ethoxy-1,3-dioxolane (B1606262) > this compound > 2-ethoxy-1,3-dithiolane. kyoto-u.ac.jp

A study by Tanimoto, Miyake, and Okano described the synthesis of this compound via this transesterification reaction. kyoto-u.ac.jp While specific yields for this particular transformation were not detailed in the referenced summary, the methodology is presented as a viable synthetic route.

Exploration of Catalytic Systems (e.g., Mild Acids) for Transesterification Reactions

The efficiency of transesterification and related cyclization reactions for forming 1,3-oxathiolane (B1218472) rings is often enhanced by the use of catalysts. Both protic and Lewis acids have been employed to facilitate these transformations. Mild protic acids, such as p-toluenesulfonic acid (p-TSA), are commonly used in cyclocondensation reactions that form the 1,3-oxathiolane ring. google.combeilstein-journals.org

Lewis acids have also been shown to be effective catalysts. For instance, the reaction of trimethylsilyl (B98337) ketene (B1206846) acetals with this compound is catalyzed by titanium(IV) chloride (TiCl₄), affording 2-(1,3-oxathiolan-2-yl)carboxylic esters in good yields. kyoto-u.ac.jp This demonstrates the utility of Lewis acids in reactions involving the this compound moiety. Other Lewis acids, such as boron trifluoride diethyl etherate, have been noted as preferable for certain cyclocondensation reactions leading to related oxathiolane structures. google.comgoogle.com Ytterbium triflate has also been utilized as a catalyst for the synthesis of 1,3-oxathiolanes from carbonyl compounds and mercaptoethanol. thieme-connect.com

| Catalyst Type | Specific Catalyst Example(s) | Application in or related to this compound Synthesis | Reference(s) |

|---|---|---|---|

| Protic Acid | p-Toluenesulfonic acid (p-TSA) | Catalyzes cyclocondensation to form 1,3-oxathiolane rings. | google.combeilstein-journals.org |

| Lewis Acid | Titanium(IV) chloride (TiCl₄) | Catalyzes the reaction of trimethylsilyl ketene acetals with this compound. | kyoto-u.ac.jp |

| Lewis Acid | Boron trifluoride diethyl etherate | Preferred catalyst for certain cyclocondensation reactions forming the oxathiolane ring. | google.comgoogle.com |

| Lewis Acid | Ytterbium triflate [Yb(OTf)₃] | Catalyzes the formation of 1,3-oxathiolanes from carbonyls and 2-mercaptoethanol. | thieme-connect.com |

Indirect Strategies for Constructing Ethoxy-Substituted 1,3-Oxathiolane Rings

Indirect methods provide alternative pathways to ethoxy-substituted 1,3-oxathiolanes. These strategies involve the initial construction of the 1,3-oxathiolane core, which is then functionalized, or the direct formation of an ethoxy-substituted derivative through cyclocondensation.

Cyclocondensation Approaches Leading to 5-Ethoxy-1,3-oxathiolane Derivatives

A notable indirect route involves the cyclocondensation of anhydrous glyoxylates with 2-mercaptoacetaldehyde diethyl acetal. This reaction, typically conducted at reflux in a solvent like toluene, yields 5-ethoxy-1,3-oxathiolane derivatives. google.combeilstein-journals.orggoogle.comnih.gov For example, the reaction of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with 2-mercaptoacetaldehyde diethyl acetal produces a 5-ethoxy-1,3-oxathiolane derivative. beilstein-journals.orgnih.gov This intermediate can be further modified; for instance, reduction of the ester group with borane (B79455) dimethyl sulfide (B99878) (BMS) gives the corresponding 2-hydroxymethyl-1,3-oxathiolane in a 50% yield, which can then be benzoylated. google.comgoogle.comnih.gov

| Reactants | Product | Further Transformation | Yield | Reference(s) |

|---|---|---|---|---|

| Anhydrous 4-nitrobenzyl glyoxylate, 2-mercaptoacetaldehyde diethyl acetal | 5-Ethoxy-1,3-oxathiolane derivative | Reduction with BMS to 2-hydroxymethyl-1,3-oxathiolane | 50% (for reduction step) | google.combeilstein-journals.orggoogle.comnih.gov |

Formation of the 1,3-Oxathiolane Core for Subsequent Functionalization

The fundamental 1,3-oxathiolane ring system can be constructed from various acyclic precursors, creating a versatile intermediate for further chemical modification. nih.gov One common method involves the reaction of an aldehyde with a molecule containing both a thiol and a hydroxyl group, such as 2-mercaptoacetic acid, often at reflux in toluene. beilstein-journals.orgnih.gov This typically forms a 1,3-oxathiolane lactone.

Once the core is formed, it can be functionalized in various ways. For example, a 1,3-oxathiolane lactone can be reduced to the corresponding lactol using reducing agents like diisobutylaluminum hydride (DIBAL). beilstein-journals.orgnih.gov This lactol can then be subjected to further reactions, such as acetylation with acetic anhydride, to introduce new functional groups. beilstein-journals.orgnih.gov This stepwise approach allows for the synthesis of a wide range of substituted 1,3-oxathiolanes, which could ultimately lead to ethoxy-substituted derivatives through appropriate functional group interconversions.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 1,3 Oxathiolane

Acid-Catalyzed Transformations and Disproportionation Pathways

The stability of 2-ethoxy-1,3-oxathiolane is significantly influenced by the presence of acid. In acidic conditions, it can undergo transformations including hydrolysis and disproportionation. The relative stability of related cyclic orthoesters follows the order: 2-ethoxy-1,3-dioxolane (B1606262) > this compound > 2-ethoxy-1,3-dithiolane. vulcanchem.comkyoto-u.ac.jp

In aqueous acidic environments, this compound demonstrates limited stability. vulcanchem.comacs.org The presence of even trace amounts of aqueous acid can catalyze its hydrolysis. kyoto-u.ac.jp This reactivity is attributed to the susceptibility of the acetal (B89532) functional group to protonation, which initiates cleavage of the ring.

Exposure of this compound to trace amounts of hydrochloric acid induces disproportionation, leading to the formation of 2-[(1,3-oxathiolan-2-yl)thio]ethyl formate. vulcanchem.com Hydrolysis in acidic environments yields products resulting from the cleavage of the oxathiolane ring. kyoto-u.ac.jpacs.org

Reactions with Organometallic Reagents

The reaction of this compound with Grignard reagents, such as n-butylmagnesium bromide, results in the formation of 2-butyl-1,3-oxathiolane. kyoto-u.ac.jp This transformation occurs via nucleophilic attack of the Grignard reagent on the oxathiolane ring, leading to ring-cleavage and subsequent rearrangement to the more stable substituted product. kyoto-u.ac.jpmasterorganicchemistry.com

When this compound is treated with n-butyllithium, a different reaction pathway is observed compared to Grignard reagents. The reaction yields 5-nonanol (B1584527) and 5-butyl-5-nonanol. kyoto-u.ac.jp This indicates that the highly reactive organolithium reagent likely attacks the electrophilic carbon of the ethoxy group, leading to a cascade of reactions that ultimately result in these alcohol products. kyoto-u.ac.jpvmou.ac.in

Lewis Acid-Catalyzed Reactions with Carbonyl Compounds

In the presence of Lewis acids like zinc chloride (ZnCl₂) or mercury(II) chloride (HgCl₂), this compound reacts with carbonyl compounds, such as aldehydes and ketones. oup.comoup.com This reaction exclusively involves the cleavage of an endocyclic bond (either C-O or C-S) of the oxathiolane ring. oup.comoup.com Unlike the analogous 2-ethoxy-1,3-dithiolane, there is no evidence for the breaking of the exocyclic C-O bond to form a 1,3-oxathiolan-2-ium ion. oup.comoup.com The reaction with aldehydes or ketones in dichloromethane (B109758) at room temperature in the presence of ZnCl₂ yields the corresponding 2-substituted or 2,2-disubstituted 1,3-oxathiolanes. oup.com Titanium(IV) chloride (TiCl₄) has also been utilized as a catalyst for the reaction of this compound with trimethylsilyl (B98337) ketene (B1206846) acetals, affording 2-(1,3-oxathiolan-2-yl)carboxylic esters in good yields. kyoto-u.ac.jp

Table 1: Reaction of this compound with Aldehydes or Ketones in the Presence of Lewis Acids oup.com

| Carbonyl Compound | Lewis Acid | Product |

| Aldehydes | ZnCl₂ | 2-substituted 1,3-oxathiolane (B1218472) |

| Ketones | ZnCl₂ | 2,2-disubstituted 1,3-oxathiolane |

| Aldehydes | HgCl₂ | 2-substituted 1,3-oxathiolane |

| Ketones | HgCl₂ | 2,2-disubstituted 1,3-oxathiolane |

Reactivity with Aldehydes and Ketones in the Presence of Zinc Chloride (ZnCl₂)

When this compound is subjected to a reaction with various aldehydes or ketones in a dichloromethane solvent at room temperature, and in the presence of zinc chloride (ZnCl₂), the primary products are the corresponding 2-substituted or 2,2-disubstituted 1,3-oxathiolanes. oup.com The reaction proceeds over approximately 16 hours. oup.com

This transformation is significant as it provides a method for the formation of a five-membered heterocyclic ring containing both oxygen and sulfur, which is a structural motif found in various biologically active compounds and is used as a protective group for carbonyls. oup.comorganic-chemistry.org

The reaction with acetone (B3395972), for instance, yields 2,2-dimethyl-1,3-oxathiolane. oup.com This outcome suggests a specific mode of bond cleavage within the this compound molecule, which will be explored in a subsequent section. The yields of these reactions are generally moderate, as indicated in the table below, which summarizes the outcomes of reacting this compound with a selection of aldehydes and ketones using ZnCl₂ as a catalyst. oup.com

Table 1: Reaction of this compound with Aldehydes and Ketones in the Presence of ZnCl₂ oup.com

| Aldehyde or Ketone | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-Phenyl-1,3-oxathiolane | 60 |

| Acetone | 2,2-Dimethyl-1,3-oxathiolane | - |

| Cyclohexanone | 1,4-Dioxa-9-thiaspiro[4.5]decane | - |

Reaction Conditions: this compound (20 mmol), Aldehyde or Ketone (20 mmol), ZnCl₂ (4 mmol), Dichloromethane (35 ml), Room Temperature, 16 h.

Reactivity with Aldehydes and Ketones in the Presence of Mercury(II) Chloride (HgCl₂)

Similar to the reactions catalyzed by zinc chloride, the use of mercury(II) chloride (HgCl₂) as a Lewis acid catalyst under identical conditions also facilitates the reaction between this compound and carbonyl compounds to yield 2-substituted or 2,2-disubstituted 1,3-oxathiolanes. oup.com The employment of HgCl₂ does not significantly alter the course of the reaction, leading to the same class of products. oup.com

This consistency in product formation across different Lewis acids points towards a preferred reaction pathway dictated by the inherent structure and electronics of the this compound molecule. The reaction with active methylene (B1212753) compounds like ethyl acetoacetate, methyl acetoacetate, or acetylacetone (B45752) in the presence of either ZnCl₂ or HgCl₂ also proceeds, even without a solvent, to give the corresponding 1,3-oxathiolane derivatives. oup.com

Table 2: Reaction of this compound with Aldehydes and Ketones in the Presence of HgCl₂ oup.com

| Aldehyde or Ketone | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-Phenyl-1,3-oxathiolane | - |

| Acetone | 2,2-Dimethyl-1,3-oxathiolane | - |

| Cyclohexanone | 1,4-Dioxa-9-thiaspiro[4.5]decane | - |

Reaction Conditions: this compound (20 mmol), Aldehyde or Ketone (20 mmol), HgCl₂ (4 mmol), Dichloromethane (35 ml), Room Temperature, 16 h.

Elucidation of Endocyclic versus Exocyclic Bond Fission Mechanisms

A critical aspect of the reactivity of this compound is the mechanism of bond cleavage upon interaction with a Lewis acid. Research has shown that in the presence of either ZnCl₂ or HgCl₂, only the endocyclic bond (either the C-O or C-S bond within the ring) undergoes fission. oup.com There is no evidence to suggest the breaking of the exocyclic C-O bond, which would lead to the formation of a 1,3-oxathiolan-2-ium ion. oup.com

This mechanistic behavior is distinct and is attributed to the relative stabilities of the potential intermediates. The cleavage of an endocyclic bond leads to the formation of a resonance-stabilized oxycarbonium ion, which is the favored pathway. oup.com The initial step is believed to be the coordination of the Lewis acid with one of the heteroatoms of the ring. In the case of HgCl₂, coordination with the sulfur atom is proposed, leading to the formation of the resonance-stabilized oxycarbonium ion. oup.com

Comparative Reactivity Analysis with 2-Ethoxy-1,3-dithiolane Analogues

The reactivity of this compound presents a stark contrast to its analogue, 2-Ethoxy-1,3-dithiolane. In the case of 2-Ethoxy-1,3-dithiolane, the choice of Lewis acid catalyst dictates the reaction pathway. oup.com

When 2-Ethoxy-1,3-dithiolane reacts with acetone in the presence of HgCl₂, the exclusive product is 2,2-dimethyl-1,3-dithiolane (B14732090), which is a result of endocyclic C-S bond fission. oup.comoup.com However, when ZnCl₂ is used as the catalyst under the same conditions, the reaction yields both 2,2-dimethyl-1,3-dithiolane and 1-(1,3-dithiolan-2-yl)-2-propanone. oup.com The formation of the latter product necessitates the breaking of the exocyclic C-O bond to form a 1,3-dithiolan-2-ium ion. oup.com

This divergent reactivity highlights the influence of the heteroatoms within the five-membered ring on the reaction mechanism. The presence of one oxygen and one sulfur atom in this compound appears to disfavor the formation of the 1,3-oxathiolan-2-ium ion, regardless of the Lewis acid used, a behavior not observed with the dithiolane analogue. oup.com The stability order of related compounds has been noted as 2-ethoxy-1,3-dioxolane > this compound > 2-ethoxy-1,3-dithiolane. vulcanchem.com

Applications of 2 Ethoxy 1,3 Oxathiolane in Synthetic Organic Transformations

Role as a Precursor to Substituted 1,3-Oxathiolanes

2-Ethoxy-1,3-oxathiolane serves as a valuable starting material for the synthesis of various substituted 1,3-oxathiolanes. The ethoxy group at the 2-position acts as a leaving group, facilitating the introduction of new substituents at this site.

Formation of 2-Alkyl-1,3-oxathiolanes (e.g., 2-Butyl-1,3-oxathiolane)

The synthesis of 2-alkyl-1,3-oxathiolanes can be achieved through the reaction of this compound with organometallic reagents, such as Grignard reagents. For instance, the reaction with butylmagnesium bromide would lead to the formation of 2-butyl-1,3-oxathiolane. This transformation proceeds via nucleophilic substitution at the C-2 position of the oxathiolane ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Grignard Reagents (e.g., Butylmagnesium bromide) | 2-Alkyl-1,3-oxathiolanes (e.g., 2-Butyl-1,3-oxathiolane) | Nucleophilic Substitution |

Application in the Formation of α-Formylcarboxylic Esters

A significant application of this compound is in the synthesis of α-formylcarboxylic esters, which are important intermediates in organic synthesis. This process involves a Lewis acid-catalyzed reaction followed by hydrolysis.

Titanium(IV) Chloride (TiCl4)-Catalyzed Reactions with Trimethylsilyl (B98337) Ketene (B1206846) Acetals

The reaction between this compound and trimethylsilyl ketene acetals, catalyzed by titanium(IV) chloride (TiCl4), yields 2-(1,3-oxathiolan-2-yl)carboxylic esters in good yields. kyoto-u.ac.jp This reaction serves as an effective method for introducing the masked formyl group to the α-position of an ester. kyoto-u.ac.jp

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Trimethylsilyl Ketene Acetals | Titanium(IV) Chloride (TiCl4) | 2-(1,3-Oxathiolan-2-yl)carboxylic Esters |

Subsequent Hydrolysis Pathways for α-Formylcarboxylic Ester Generation

The resulting 2-(1,3-oxathiolan-2-yl)carboxylic esters can then be hydrolyzed to unmask the formyl group and generate the desired α-formylcarboxylic esters. kyoto-u.ac.jp One effective method for this hydrolysis involves the use of chloramine-T trihydrate, which provides the final product in nearly quantitative yields. kyoto-u.ac.jp This two-step sequence provides a valuable route to these important synthetic building blocks. kyoto-u.ac.jp

| Reactant | Reagent | Product |

| 2-(1,3-Oxathiolan-2-yl)carboxylic Esters | Chloramine-T Trihydrate | α-Formylcarboxylic Esters |

Strategic Importance in the Synthesis of 1,3-Oxathiolane (B1218472) Nucleoside Analogues

The 1,3-oxathiolane ring system is a core structural feature of several important antiviral nucleoside analogues, such as lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV. nih.govsemanticscholar.orgacs.orgchemrxiv.orgnih.gov The synthesis of these therapeutic agents often relies on key intermediates containing a substituted 1,3-oxathiolane ring.

Utilization of Ethoxy-Containing Oxathiolane Rings as Key Intermediates

Research has explored synthetic routes to 1,3-oxathiolane nucleoside analogues that involve intermediates bearing an ethoxy group. For example, the cyclocondensation of anhydrous glyoxylates with 2-mercaptoacetaldehyde diethyl acetal (B89532) can produce 5-ethoxy-1,3-oxathiolane derivatives. google.comgoogle.com These intermediates, after further functional group manipulations, can be coupled with nucleobases to form the target nucleoside analogues. google.comgoogle.comnih.gov This strategy highlights the utility of ethoxy-substituted oxathiolanes as versatile precursors in the synthesis of complex, biologically active molecules. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Application |

| Anhydrous Glyoxylates | 2-Mercaptoacetaldehyde Diethyl Acetal | 5-Ethoxy-1,3-oxathiolane Derivatives | Precursors to 1,3-Oxathiolane Nucleoside Analogues |

Stereochemical Control in Nucleoside Analogue Construction

The stereochemistry of the glycosidic bond is a critical determinant of the biological activity of nucleoside analogues. In the synthesis of 1,3-oxathiolane-based nucleosides, controlling the stereochemical outcome of the coupling reaction between the oxathiolane moiety and the nucleobase is a paramount challenge. The substituent at the C2 position of the 1,3-oxathiolane ring, such as an ethoxy group in this compound, plays a pivotal role in directing the stereochemistry of the newly formed C-N glycosidic bond.

The formation of nucleoside analogues using 1,3-oxathiolane precursors generally proceeds via an N-glycosylation reaction. nih.gov This process involves the coupling of a suitably activated 1,3-oxathiolane, often a 2-alkoxy or 2-acyloxy derivative, with a silylated heterocyclic base in the presence of a Lewis acid catalyst. google.com The lack of a participating group at the adjacent C2' position (in ribose nomenclature, which corresponds to the C5 position of the oxathiolane ring) in many of these sugar analogues presents a significant challenge for stereocontrol. nih.gov

In the context of this compound, the ethoxy group at the anomeric C2 center acts as a leaving group during the Lewis acid-mediated coupling reaction. The stereochemical outcome of this glycosylation is highly dependent on the reaction conditions, the nature of the Lewis acid, and the stereochemistry of the oxathiolane precursor itself. nih.gov The goal is typically to achieve high diastereoselectivity, favoring the formation of either the cis or trans isomer with respect to the substituents at C2 and C5 of the oxathiolane ring. The cis isomer often corresponds to the biologically active β-nucleoside analogue (e.g., Lamivudine), while the trans isomer relates to the α-anomer. nih.govnih.gov

Research into the synthesis of 1,3-oxathiolane nucleosides has established that Lewis acids can form a complex with the oxathiolane intermediate through in situ chelation, influencing the stereochemical course of the reaction. nih.gov For instance, the coupling of a 2-acyloxy-1,3-oxathiolane with a silylated base using a Lewis acid like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a common strategy. google.com The mechanism often involves the formation of an oxacarbenium ion intermediate. The direction of the nucleobase's attack on this intermediate determines the anomeric configuration of the product.

While specific data on this compound is embedded within the broader context of 2-alkoxy derivatives, studies on similar precursors provide insight into the expected stereocontrol. For example, the condensation of 2-benzoyloxy-5-acetoxy-1,3-oxathiolane with various silylated pyrimidine (B1678525) bases using TMSOTf as a catalyst typically yields a mixture of β (cis) and α (trans) anomers. The ratio of these anomers is influenced by factors such as the solvent and reaction temperature.

One synthetic strategy involves the cyclocondensation of an appropriate glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal, which can lead to the formation of a 5-ethoxy-1,3-oxathiolane derivative. nih.gov This intermediate, after functional group manipulations, can be used in glycosylation reactions. The stereoselectivity of such N-glycosylation reactions is a central focus of process development for antiviral drugs. nih.govsemanticscholar.org

The table below summarizes typical findings from glycosylation reactions involving 2-substituted-1,3-oxathiolane precursors, which are analogous to the reactivity expected from this compound.

Table 1: Diastereoselectivity in N-Glycosylation of 2-Substituted-1,3-oxathiolane Precursors

| Oxathiolane Precursor (2-substituent) | Nucleobase | Lewis Acid Catalyst | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| -OAc (Acetoxy) | Silylated Cytosine | TMSOTf | 1:1 | nih.gov |

| -OAc (Acetoxy) | Silylated 5-Fluorocytosine | SnCl₄ | Predominantly cis (β) | google.com |

| -O(CO)Ph (Benzoyloxy) | Silylated Thymine | TMSOTf | Variable, often favoring trans (α) | nih.gov |

| L-Menthoxycarbonyl | Silylated Cytosine | I₂ | 9:1 (trans:cis) for bromo intermediate | nih.gov |

The data presented are representative examples from analogous systems to illustrate the principles of stereochemical control.

The use of chiral auxiliaries on the oxathiolane ring is another advanced strategy to control stereochemistry. google.com For example, attaching a chiral group like (-)-menthol to the C5-hydroxymethyl group can influence the facial selectivity of the glycosylation reaction, leading to an enrichment of the desired diastereomer. nih.gov Ultimately, achieving high stereochemical control in the construction of nucleoside analogues from this compound and related precursors is crucial for the efficient synthesis of potent antiviral agents. nih.govnih.gov

Theoretical Chemistry and Computational Studies of 2 Ethoxy 1,3 Oxathiolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For the 1,3-oxathiolane (B1218472) family, these methods are crucial for understanding structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications for Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules like 2-ethoxy-1,3-oxathiolane. DFT calculations, for instance using the B3LYP functional with a 6-31G** basis set, can model reaction pathways and molecular geometries. Although detailed structural data for the 2-ethoxy derivative is sparse, analysis of related 2-substituted-1,3-oxathiolane S,S-dioxides provides insight into the preferred conformations of the five-membered ring. X-ray crystallography of a 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide revealed an envelope conformation for the ring, with the oxygen atom at the flap position. researchgate.net

DFT modeling studies have been applied to understand the chemical reactivity of similar compounds, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one. tandfonline.com These studies help in elucidating the molecular structure and electronic properties, which in turn dictate the compound's reactivity and polarity. researchgate.net For the parent 1,3-oxathiolane ring, theoretical calculations are used to determine thermodynamic properties, which align with experimental data regarding the compound's stability.

Table 1: Representative Calculated Geometrical Parameters for a 1,3-Oxathiolane Ring System Note: This table presents typical data obtained from DFT calculations on 1,3-oxathiolane derivatives. Specific values for this compound would require a dedicated computational study.

| Parameter | Value (B3LYP/6-31G*) |

| C-S Bond Length | 1.85 Å |

| C-O Bond Length | 1.43 Å |

| C-C Bond Length | 1.54 Å |

| C-S-C Bond Angle | 94.0° |

| C-O-C Bond Angle | 108.5° |

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Density of States)

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool. numberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net

For 1,3-oxathiolane derivatives, DFT calculations can simulate HOMO-LUMO gaps to predict reactivity patterns. The interaction of these frontier orbitals governs chemical reactions; for example, a Lewis acid-base interaction is conceptualized as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org Analysis of the Density of States (DOS) provides further detail by showing the contribution of different molecular fragments to the frontier orbitals, which helps in predicting charge transfer pathways. researchgate.net While specific HOMO-LUMO values for this compound are not published, studies on related heterocyclic systems demonstrate that such calculations are routine for assessing electronic properties and potential reaction pathways. researchgate.netresearchgate.net

Table 2: Representative Electronic Properties from Computational Analysis Note: These values are illustrative for heterocyclic systems and would need to be specifically calculated for this compound.

| Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be formed.

For the 1,3-oxathiolane ring system, DFT studies have been used to unveil complex mechanistic courses. nih.gov For instance, in the thermal activation of N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines, a computational DFT study detailed a tandem process involving a 1,5-hydride shift followed by a single-step conversion into the final products, which includes fragmentation of the oxathiolane ring. nih.gov This type of study can kinetically and thermodynamically evaluate alternative reaction pathways, explaining why one is experimentally observed over another. nih.gov

The formation of 1,3-oxathiolanes from oxiranes and thioketones has also been investigated mechanistically. scispace.com The proposed mechanism involves a nucleophilic ring-opening of the oxirane, leading to a zwitterionic intermediate which then closes to form a spirocyclic 1,3-oxathiolane. scispace.com Computational methods are essential for identifying such transient intermediates and the transition states that connect them, providing a level of detail often inaccessible through experimental means alone.

Conformational Landscape and Stereochemical Analysis using Theoretical Methods

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis uses theoretical methods to study the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com

For the related 1,3-oxathiane (B1222684) (a six-membered ring), detailed computational simulations using methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have mapped the potential energy surface. researchgate.net These studies identified multiple minimum energy structures, including chair and twist forms, and the transition states connecting them. researchgate.net Similar analyses on the five-membered 1,3-oxathiolane ring have been performed using NMR spectroscopy, which can be complemented by theoretical calculations to determine the ring's conformation and the conformational free energy values for substituents at the 2-position. acs.org

The stereochemistry of reactions involving the 1,3-oxathiolane ring, such as the synthesis of nucleoside analogues, is often directed by the specific conformation of intermediates. nih.gov Computational modeling can help rationalize the observed stereoselectivity by comparing the energies of different diastereomeric transition states. For example, in the formation of chiral 2,4-disubstituted 1,3-oxathiolanes, the cis and trans isomers can be characterized, and theoretical methods can help explain phenomena like thermal epimerization at the C-2 position. researchgate.netresearchgate.net

Advanced Spectroscopic Analysis Techniques for Structural Characterization of 2 Ethoxy 1,3 Oxathiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Ethoxy-1,3-oxathiolane, offering a window into the chemical environment of its hydrogen and carbon nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemical and Positional Assignment

¹H NMR spectroscopy is instrumental in assigning the position and stereochemistry of protons within the this compound molecule. The chemical shifts and coupling constants of the protons on the oxathiolane ring and the ethoxy group provide definitive structural information. For instance, in a related derivative, 2-ethoxy-4-methyl-1,3-oxathiolan-5-one (B1659636), the ethoxy group's protons appear as a triplet at approximately 1.35 ppm (CH₃) and a quartet at 4.25 ppm (OCH₂). vulcanchem.com The protons on the oxathiolane ring itself, specifically the -SCH₂- group, are observed as a multiplet between 3.15 and 3.45 ppm. vulcanchem.com The analysis of coupling constants between adjacent protons can help determine the relative stereochemistry of substituents on the ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. In the case of 2-ethoxy-4-methyl-1,3-oxathiolan-5-one, the carbon of the ethoxy methyl group resonates at approximately 14.1 ppm, while the methylene (B1212753) carbon appears around 63.8 ppm. vulcanchem.com The C-2 carbon of the oxathiolane ring is typically found further downfield. vulcanchem.com The chemical shifts of the ring carbons are sensitive to the presence and orientation of substituents, making ¹³C NMR a powerful tool for confirming the carbon framework and identifying isomeric forms.

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OCH₂CH ₃ | 1.35 (triplet) |

| -CH ₃ (ring) | 1.55 (singlet) | |

| -SCH ₂- | 3.15–3.45 (multiplet) | |

| -OCH ₂CH₃ | 4.25 (quartet) | |

| ¹³C | -OCH₂C H₃ | 14.1 |

| -C H₃ (ring) | 22.3 | |

| -OC H₂- | 63.8 | |

| C -2 | 75.2 | |

| C =O | 170.5 |

Data for 2-ethoxy-4-methyl-1,3-oxathiolan-5-one in CDCl₃. vulcanchem.com

Application of Two-Dimensional (2D) NMR and Variable Temperature NMR for Dynamic and Complex Structures

For more complex derivatives or to study dynamic processes, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the molecule. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C spectra.

Variable-temperature NMR can be used to study conformational dynamics of the oxathiolane ring. The five-membered ring is not planar and can exist in various conformations, such as envelope or twist forms. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that indicate conformational exchange or restricted rotation around single bonds.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, allowing for the identification of key functional groups. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands. For example, strong C-O stretching vibrations are expected in the region of 1000-1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups typically appear between 2850 and 3000 cm⁻¹. In derivatives containing a carbonyl group, a strong C=O stretching band would be prominent around 1700-1750 cm⁻¹. google.com For instance, in 5-[3-(dimethoxymethysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione, characteristic IR peaks are observed at 2941, 2840, 1456, and 1080 cm⁻¹. google.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) confirms the molecular formula. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact or other ionization methods, offers clues about its structure. For example, the fragmentation of spiro compounds containing a 1,3-oxathiolane (B1218472) ring can result in a characteristic thiocarbonyl [O=C=S]⁺· ion at m/z 60. aip.org Analysis of these fragments helps to piece together the original molecular structure. For 2-ethoxy-2-methyl-1,3-oxathiolan-5-one, predicted adducts include [M+H]⁺ at m/z 149.02669 and [M+Na]⁺ at m/z 171.00863. vulcanchem.com

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Determination of Related Derivatives

When this compound or its derivatives can be obtained in a crystalline form, X-ray diffraction (XRD) provides the most definitive structural information. google.comresearchgate.net This technique determines the precise arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and the solid-state conformation of the molecule. For instance, X-ray diffraction studies on crystalline 1,3-oxathiolane derivatives have confirmed the non-planar, often envelope or twisted, conformation of the five-membered ring. mdpi.comresearchgate.net In one study of a 1,3-oxathiolane derivative, the heterocyclic ring was found to be essentially planar. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Current Understanding and Research Gaps in 2-Ethoxy-1,3-oxathiolane Chemistry

Current understanding of this compound is centered almost entirely on its role as a precursor in Lewis acid-catalyzed reactions with carbonyl compounds to form protected aldehydes and ketones. Mechanistic studies indicate a preference for endocyclic bond cleavage, a distinct feature compared to its dithiolane analogue. However, the body of knowledge surrounding this specific compound is marked by significant research gaps. There is a lack of published, optimized protocols for its synthesis and a near-complete absence of reported experimental data for its fundamental physicochemical and spectroscopic properties. The vast majority of research has focused on more complex, substituted 1,3-oxathiolane (B1218472) derivatives for pharmaceutical applications, leaving the parent ethoxy compound largely uncharacterized.

Emerging Methodologies and Potential Directions for Future Research

Future research on this compound should begin by addressing the current knowledge gaps. An immediate direction is the development and documentation of a high-yield, scalable synthesis, likely from 2-mercaptoethanol (B42355) and a suitable orthoformate. Following this, a thorough characterization of its physical properties (boiling point, density, refractive index) and a complete spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are essential to provide a baseline for future studies.

Emerging methodologies could involve computational studies to model its conformational preferences and to further elucidate the mechanism of its reactions, particularly the factors governing the preference for endocyclic bond cleavage. Furthermore, its reactivity profile could be expanded beyond carbonyls to include reactions with other electrophiles or its potential use in radical chemistry. Investigating its application in asymmetric synthesis, perhaps through chiral Lewis acid catalysis, could also be a fruitful avenue.

Broader Implications for Heterocyclic Chemistry and Advanced Synthetic Design

A more complete understanding of this compound would have broader implications for heterocyclic chemistry. It would enrich the fundamental knowledge of mixed O,S-acetals, which are less studied than their dioxolane and dithiolane counterparts. Detailed knowledge of its reactivity and stability would inform the design of more complex molecules containing the 1,3-oxathiolane moiety, aiding in the development of novel protecting group strategies and synthetic intermediates. In advanced synthetic design, having a well-characterized alternative reagent for carbonyl protection provides chemists with a greater toolkit, enabling more nuanced and efficient synthetic routes, particularly in the synthesis of complex natural products and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-1,3-oxathiolane, and how can reaction yields be maximized?

- Methodology : Acid-catalyzed condensation of 2-mercaptoethanol with aldehydes (e.g., crotonaldehyde, benzaldehyde) using p-toluenesulfonic acid as a catalyst and benzene for azeotropic dehydration achieves yields of 80–89% . For derivatives, NaBH₄ reduction of 2-acyl-1,3-oxathiolane intermediates followed by acid-catalyzed cyclization (e.g., p-TsOH in toluene) yields dihydro-1,4-oxathiines with ~85% efficiency .

- Key variables : Catalyst loading, solvent choice, and reaction time. Use Dean-Stark traps for water removal to shift equilibrium toward product formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

- Methodology : Combine IR spectroscopy (to identify S-O and C-O stretches), ¹H NMR (to resolve methylene protons adjacent to sulfur/oxygen), and GC-MS (for molecular ion validation) . For stereochemical analysis, employ NOESY or X-ray crystallography if crystalline derivatives are obtained .

Q. What thermodynamic data are available for this compound, and how do they inform reaction design?

- Data : The enthalpy change (ΔrH°) for related 1,3,2-dioxathiolane derivatives is reported as 199 kJ/mol, derived from Fourier-transform ion cyclotron resonance (FT-ICR) studies .

- Application : High exothermicity suggests careful temperature control during synthesis to avoid side reactions. Use calorimetry to validate stability under reflux conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Wear impermeable gloves, sealed goggles, and lab coats. Avoid skin contact due to potential sensitization (Skin Sens. 1B classification) . Store in dry, airtight containers away from heat sources (P210) and dispose of waste via certified biohazard services .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved for pharmaceutical applications?

- Methodology : Tartaric acid resolution techniques or chiral chromatography (e.g., HPLC with amylose-based columns) isolate cis-isomers. Recrystallization in acetone/water mixtures achieves >99.5% purity for pharmacologically active forms .

- Challenges : Epimerization risks during purification require pH and temperature control (0–30°C) .

Q. What computational tools aid in predicting reaction pathways and optimizing this compound synthesis?

- Tools : CAMEO software modules simulate acid/base-catalyzed mechanisms and heterocycle formation. For example, model the acid-catalyzed dehydration of 2-(1-hydroxyethyl)-2-methyl-1,3-oxathiolane to predict product ratios .

- Validation : Cross-reference simulated outcomes with experimental GC-MS and NMR data .

Q. How does the benzo-1,3-oxathiolane motif influence biological activity in ecological studies?

- Findings : Derivatives like 5,6,7-trimethoxybenzo-1,3-oxathiolane exhibit deterrent effects against predators (e.g., ants Lasius niger), suggesting a role in arthropod chemical defense .

- Methods : Bioassays (deterrence tests) paired with DFT calculations to correlate electronic structure with activity .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 80% vs. 85%)?

- Analysis : Variability arises from catalyst purity, solvent dryness, and substrate ratios. Replicate protocols with strict control of moisture (e.g., molecular sieves) and monitor reaction progress via TLC .

Q. What factors govern the stability of this compound under acidic or oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。